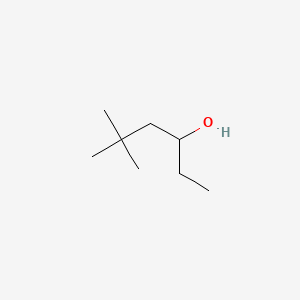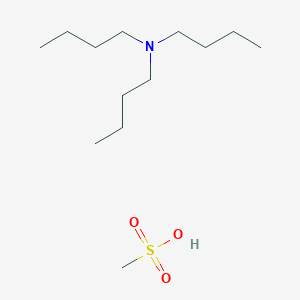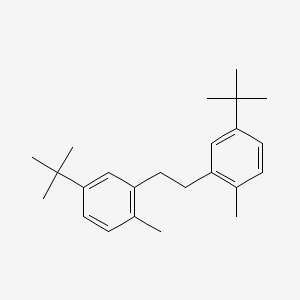
1,1'-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) is an organic compound characterized by its unique molecular structure It consists of two benzene rings connected by an ethane-1,2-diyl bridge, with tert-butyl and methyl groups attached to the benzene rings
Méthodes De Préparation
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 5-tert-butyl-2-methylbenzene with ethylene dibromide in the presence of a strong base, such as sodium hydride, to form the desired product.
Reaction Conditions: The reaction is usually carried out under reflux conditions, with the temperature maintained at around 110°C for several hours. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the ethane-1,2-diyl bridge, resulting in the formation of ethane derivatives.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Applications De Recherche Scientifique
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in various organic synthesis reactions.
Biology: In biological research, the compound can be used as a probe to study the interactions between organic molecules and biological macromolecules. Its unique structure allows for specific binding and recognition events.
Medicine: Although not widely used in medicine, the compound’s derivatives may have potential applications in drug development. Research is ongoing to explore its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, the compound is used as an additive in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, leading to changes in their activity. These interactions are often mediated by the compound’s unique structural features, such as the tert-butyl and methyl groups.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling.
Comparaison Avec Des Composés Similaires
1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1,1’-(Ethane-1,2-diyl)bis[pentabromobenzene] and 1,2-Bis(tert-butylimino)ethane share structural similarities with 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene). .
Uniqueness: The presence of tert-butyl and methyl groups in 1,1’-(Ethane-1,2-diyl)bis(5-tert-butyl-2-methylbenzene) imparts unique chemical and physical properties. These substituents enhance the compound’s stability and reactivity, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
65276-09-7 |
|---|---|
Formule moléculaire |
C24H34 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
4-tert-butyl-2-[2-(5-tert-butyl-2-methylphenyl)ethyl]-1-methylbenzene |
InChI |
InChI=1S/C24H34/c1-17-9-13-21(23(3,4)5)15-19(17)11-12-20-16-22(24(6,7)8)14-10-18(20)2/h9-10,13-16H,11-12H2,1-8H3 |
Clé InChI |
GTUKXXLCOQUWAX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)(C)C)CCC2=C(C=CC(=C2)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


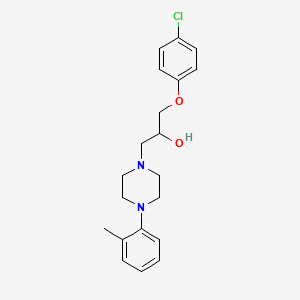
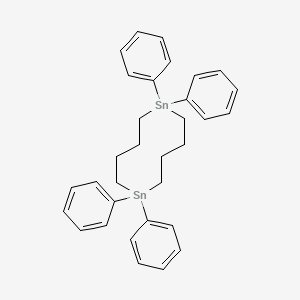
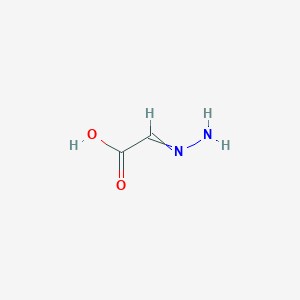
![6-(Methylsulfanyl)-3-[(trimethylsilyl)oxy]-5-[(trimethylsilyl)sulfanyl]-1,2,4-triazine](/img/structure/B14481524.png)
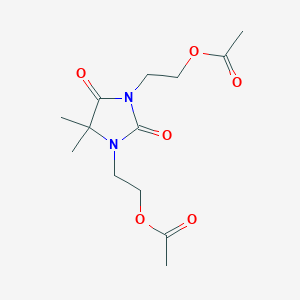
![N-[(E)-{[(E)-(Butylimino)(phenyl)methyl]amino}(phenyl)methylidene]benzamide](/img/structure/B14481533.png)
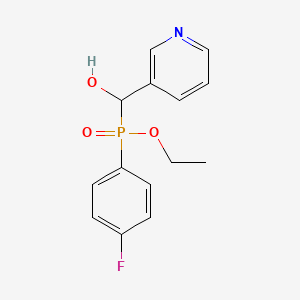
![6-[(8-Methylnonyl)oxy]-6-oxohexanoate](/img/structure/B14481541.png)
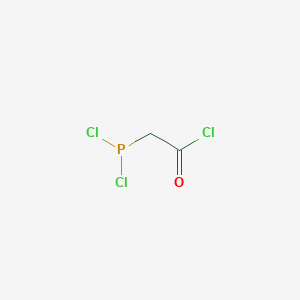
![Methyl chloro{[ethoxy(fluoro)phosphoryl]methoxy}acetate](/img/structure/B14481548.png)
